REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:8]=[CH:7][N:6](S(C3C=CC=CC=3)(=O)=O)[C:5]=2[C:18]([O:20]C)=[O:19])[CH2:3][CH2:2]1.[OH-].[Li+]>O1CCCC1.O>[CH:1]1([C:4]2[CH:8]=[CH:7][NH:6][C:5]=2[C:18]([OH:20])=[O:19])[CH2:2][CH2:3]1 |f:1.2|
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Name
|
methyl 3-cyclopropyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(N(C=C1)S(=O)(=O)C1=CC=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
this aqueous phase was washed with diethyl ether (2×)
|
Type
|
ADDITION
|
Details
|
by adding solid phosphoric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The organic solution was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(NC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |